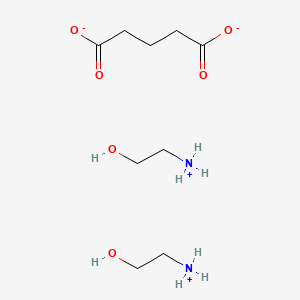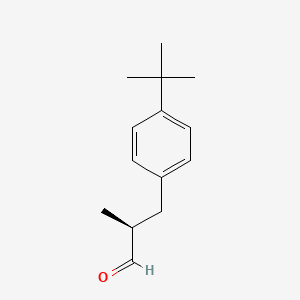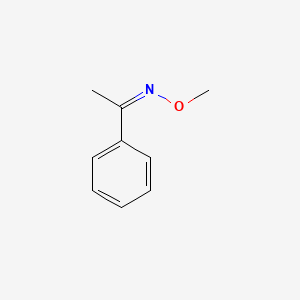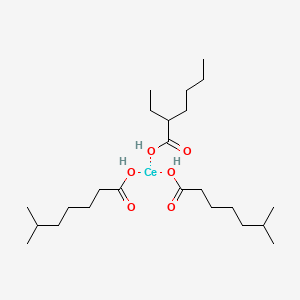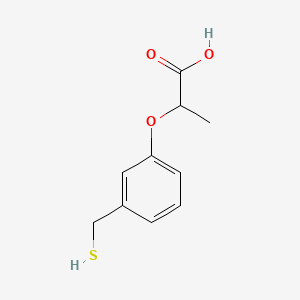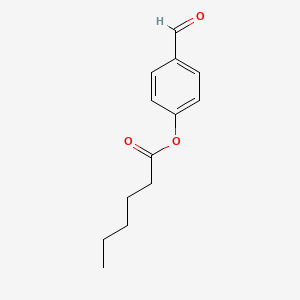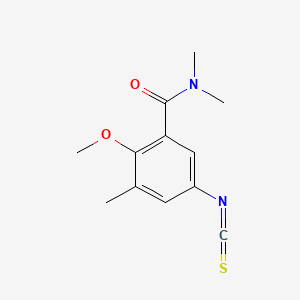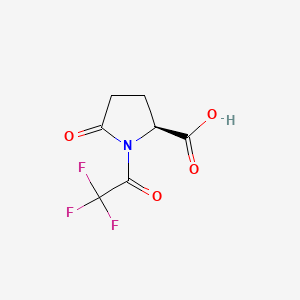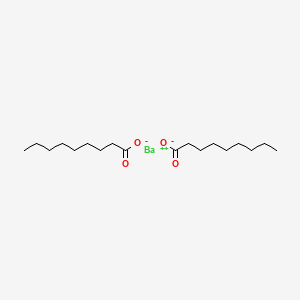
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and two phenyl groups attached to a pentadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound has a similar structure but with an extended conjugated system and additional hydroxyl groups.
(1Z,4E)-germacrene B: Another compound with a similar conjugated system but different functional groups and biological activities.
Uniqueness
(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6290-84-2 |
|---|---|
Molecular Formula |
C34H26CuO4 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
copper;(1Z,4E)-3-oxo-1,5-diphenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/2C17H14O2.Cu/c2*18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15;/h2*1-13,19H;/q;;+2/p-2/b2*12-11+,17-13-; |
InChI Key |
JWTWTYXRVBLYPR-ZCPHFLNESA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.[Cu+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


